5,6-Dibromo-1H-indole chemical properties and structure
5,6-Dibromo-1H-indole chemical properties and structure
An In-depth Technical Guide to 5,6-Dibromo-1H-indole: A Core Scaffold for Advanced Research
Introduction
5,6-Dibromo-1H-indole is a halogenated aromatic heterocycle that has garnered significant interest within the scientific community. As a member of the vast indole family, which forms the core of numerous bioactive molecules, this particular dibrominated derivative serves as a pivotal building block in medicinal chemistry and materials science.[1] The indole skeleton is a privileged structure found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] The strategic placement of bromine atoms at the 5- and 6-positions of the benzene ring provides researchers with versatile synthetic handles for constructing complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5,6-Dibromo-1H-indole, tailored for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 5,6-Dibromo-1H-indole are dictated by its unique bicyclic structure, where an electron-rich pyrrole ring is fused to a dibrominated benzene ring. This arrangement significantly influences its electronic properties, reactivity, and intermolecular interactions.
Core Structure
The structure consists of a planar bicyclic system with the IUPAC name 5,6-dibromo-1H-indole . The bromine atoms deactivate the benzene portion of the ring towards electrophilic substitution while simultaneously providing sites for metal-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are essential for the identification and quality control of the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅Br₂N | [3] |
| Molecular Weight | 274.94 g/mol | [3] |
| CAS Number | 854923-38-9 | [3] |
| Appearance | Powder | |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [3] |
| logP | 3.69 | [3] |
Table 1: Physicochemical Properties of 5,6-Dibromo-1H-indole.
Spectroscopic analysis provides the definitive structural confirmation. While a complete dataset for 5,6-dibromo-1H-indole is not readily published, the expected spectral characteristics can be reliably predicted based on data from unsubstituted indole and its monobrominated analogs.[4][5][6]
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.5 (s, 1H, N-H), ~7.8 (s, 1H, H-4), ~7.6 (s, 1H, H-7), ~7.4 (t, 1H, H-2), ~6.5 (t, 1H, H-3). The signals for H-4 and H-7 are expected to be singlets due to the absence of adjacent protons. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected aromatic signals between δ 100-140 ppm. Key signals would include C-5 and C-6 (bearing Br) appearing further upfield than in unsubstituted indole, and characteristic shifts for C-2, C-3, C-3a, C-4, C-7, and C-7a. |
| Mass Spec (EI) | m/z (%) = 275/277/273 (M⁺), showing a characteristic 1:2:1 isotopic pattern due to the presence of two bromine atoms. Key fragments would arise from the loss of Br and HBr. |
| FTIR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C aromatic ring stretching), ~880-800 (C-H out-of-plane bending), ~600-500 (C-Br stretch). |
Table 2: Predicted Spectroscopic Data for 5,6-Dibromo-1H-indole.
Synthesis and Reactivity
The synthesis of specifically substituted indoles often requires a multi-step approach to control regioselectivity, especially when functionalizing the benzene ring.
Representative Synthetic Protocol
Direct bromination of indole is unselective and primarily occurs at the electron-rich C3 position of the pyrrole ring.[7] Therefore, a robust synthesis of 5,6-Dibromo-1H-indole necessitates protection of the pyrrole ring to direct the electrophilic aromatic substitution to the desired 5- and 6-positions. A plausible route, adapted from established methodologies for preparing bromoindoles, is outlined below.[7][8]
Step 1: Protection of Indole (N-Acetylation)
-
Dissolve indole in acetic anhydride.
-
Heat the reaction mixture gently to form 1-acetylindole.
-
Purify the product by recrystallization. Causality: Acetylation of the nitrogen atom reduces the nucleophilicity of the pyrrole ring and protects the N-H group, preventing side reactions.
Step 2: Dibromination of 1-Acetylindole
-
Dissolve 1-acetylindole in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add two equivalents of a brominating agent (e.g., bromine or N-bromosuccinimide) while maintaining the low temperature.
-
Allow the reaction to stir until completion (monitored by TLC). Causality: The acetyl group directs electrophilic substitution to the benzene ring. The low temperature and controlled addition of bromine help to minimize over-bromination and other side reactions.[7]
Step 3: Deprotection to Yield 5,6-Dibromo-1H-indole
-
Add the crude product from Step 2 to a basic aqueous solution (e.g., NaOH or KOH in methanol/water).
-
Reflux the mixture for several hours to hydrolyze the acetyl group.
-
Cool the reaction, neutralize with acid, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the final product by column chromatography or recrystallization. Causality: Basic hydrolysis is a standard and efficient method for cleaving the N-acetyl protecting group to restore the N-H of the indole ring.
Chemical Reactivity
The reactivity of 5,6-Dibromo-1H-indole is characterized by three primary sites:
-
C5 and C6-Bromine Atoms : These are the most valuable positions for synthetic elaboration. They readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines), allowing for the introduction of a wide array of functional groups.
-
N1-Hydrogen Atom : The acidic proton on the nitrogen can be removed by a base, allowing for N-alkylation or N-acylation to introduce substituents on the pyrrole ring.
-
C3-Position : While the benzene ring is deactivated by the bromine atoms, the pyrrole ring remains relatively electron-rich. The C3 position is susceptible to electrophilic attack, for example, in the Vilsmeier-Haack or Mannich reactions, although conditions may need to be optimized.
Applications in Research and Drug Development
The true value of 5,6-Dibromo-1H-indole lies in its application as a versatile scaffold for the synthesis of biologically active compounds and novel materials.
A Scaffold for Medicinal Chemistry
The indole nucleus is a cornerstone of modern drug discovery, with derivatives showing a vast range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties.[1][9] 5,6-Dibromo-1H-indole serves as an ideal starting point for generating libraries of novel compounds for biological screening. The two bromine atoms allow for sequential or differential functionalization, enabling the exploration of structure-activity relationships (SAR).
-
Anticancer Agents : Many potent enzyme inhibitors, such as those targeting protein kinases, contain a substituted indole core.[10][11] The 5,6-positions can be functionalized to optimize binding affinity and selectivity for specific kinase targets.
-
Neuroscience Research : Halogenated indoles have been investigated as ligands for various receptors in the central nervous system. For instance, 5,6-dibromoindole has been studied for its ability to bind to and activate the nuclear receptor Nurr1, a potential target for neurodegenerative diseases.[12]
-
Marine Natural Products : Many bioactive compounds isolated from marine organisms, such as sponges, are brominated indoles.[13] 5,6-Dibromo-1H-indole is a key intermediate for the total synthesis of these natural products and their analogs for further biological evaluation.[9]
Conclusion
5,6-Dibromo-1H-indole is more than just a simple chemical; it is a powerful and versatile platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and strategically placed bromine atoms provide an exceptional starting point for the creation of novel and complex molecules. For researchers aiming to develop new therapeutics or functional materials, a thorough understanding of the properties and synthetic utility of this indole derivative is an invaluable asset. As the demand for novel chemical entities continues to grow, the importance of foundational building blocks like 5,6-Dibromo-1H-indole will undoubtedly increase.
References
-
Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 2(3), x170355. [Link]
-
ResearchGate. (2017). 5,6-Dibromo-1H-indole-2,3-dione. [Link]
-
PubChem. (n.d.). 5-Bromoindole. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
PubChem. (n.d.). 4,6-Dibromo-1H-indole. Retrieved from [Link]
-
IUCr. (n.d.). Crystal structures and Hirshfeld analysis of 4,6-dibromoindolenine and its quaternized salt. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, single crystal X-ray analysis, and vibrational spectral studies of 5,6-dibromo.... Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives.... Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery.... Retrieved from [Link]
-
Chem-Station. (n.d.). 5,6-Dibromo-1H-Indole-3-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]
-
PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]
-
BMRB. (n.d.). Indole. Retrieved from [Link]
-
Wiley Online Library. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors.... Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Indole, 5-bromo-. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1. Retrieved from [Link]
-
University of Warwick. (n.d.). Preparation of 5,6-Dihydroxyindole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of bis(indolyl)methanes under dry grinding conditions.... Retrieved from [Link]
-
ChemBK. (n.d.). 6-Bromo-1H-indole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Bromo-1H-indole(52415-29-9) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 9. 5,6-Dibromo-1H-Indole-3-Carboxylic Acid [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analogs of the Dopamine Metabolite 5,6-Dihydroxyindole Bind Directly to and Activate the Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl 5,6-dibromo-1H-indole-3-carboxylate | TargetMol [targetmol.com]
